molecular formula C9H6BrF3O B1454119 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone CAS No. 1197231-94-9

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1454119
CAS No.: 1197231-94-9
M. Wt: 267.04 g/mol
InChI Key: FBMIDZPWGMPHMY-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O. It is a solid at room temperature and is known for its use as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(4-trifluoromethylphenyl)ethanone. The reaction typically uses bromine as the brominating agent in the presence of acetic acid as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-trifluoromethylphenyl)ethanone
  • 4-Bromo-2-fluoroacetophenone
  • 2-Bromo-1-(2-trifluoromethylphenyl)ethanone

Uniqueness

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Molecular Structure:

  • IUPAC Name: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula: C9H6BrF3O
  • Molecular Weight: 267.05 g/mol
  • CAS Number: 383-53-9

Physical Properties:

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
Hazard StatementsCauses severe skin burns and eye damage (H314, H318)

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study focusing on its effects against uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs), demonstrated that this compound can inhibit bacterial growth effectively. The compound was tested in vitro for its ability to disrupt capsule biogenesis, which is crucial for UPEC virulence .

Key Findings:

  • Inhibition of Capsule Formation: The compound significantly reduced capsule production in UPEC strains, enhancing susceptibility to phage-mediated lysis.
  • Minimum Inhibitory Concentration (MIC): The MIC for UPEC was determined to be in the low micromolar range, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. It was evaluated for antiproliferative effects against several cancer cell lines, including breast and leukemia cells.

Case Study:
In a comparative study against standard anticancer drugs like Combretastatin-A4 (CA-4), the compound exhibited:

  • IC50 Values: Ranging from 0.5 to 1.0 µM across different cell lines, indicating strong antiproliferative activity.
  • Selectivity: It showed a higher selectivity index compared to CA-4, particularly against human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic window .

Anti-inflammatory Activity

Emerging studies suggest that the compound may also possess anti-inflammatory properties. While specific mechanisms are still under investigation, preliminary results indicate that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits UPEC capsule formation
AnticancerIC50 values between 0.5 - 1.0 µM
Anti-inflammatoryModulation of cytokine productionOngoing research

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMIDZPWGMPHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-94-9
Record name 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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